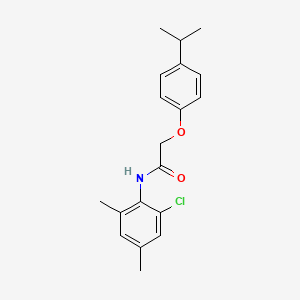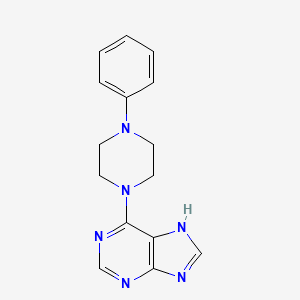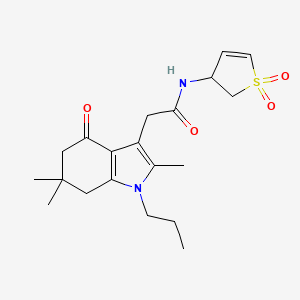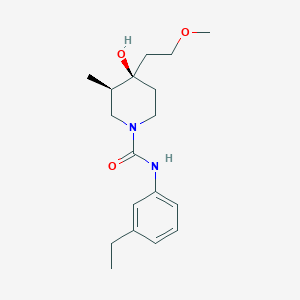![molecular formula C20H20N2OS B5662151 2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B5662151.png)
2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chemical compounds containing quinoline structures and acetamide functionalities are significant due to their wide range of biological activities and potential pharmaceutical applications. The synthesis and analysis of such compounds, including "2-[(4,8-dimethyl-2-quinolinyl)thio]-N-(2-methylphenyl)acetamide," focus on understanding their molecular framework, chemical reactions, and properties to exploit their therapeutic potentials efficiently.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-component reactions, cyclization processes, and substitutions to introduce various functional groups. For instance, a novel synthesis pathway via palladium-catalyzed cyclization has been developed for furo[3,2-c]quinolin-4(5H)-one derivatives, showcasing the versatility of methods in synthesizing complex quinoline structures (Lindahl et al., 2006). Similarly, the Passerini three-component reaction is another example where quinoline-4-carbaldehyde forms the basis for synthesizing α-(acyloxy)-α-(quinolin-4-yl)acetamides, highlighting the diverse synthetic routes available for such compounds (Taran et al., 2014).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is critical for their chemical behavior and biological activity. X-ray crystallography and spectroscopic methods often reveal the planarity, bond lengths, angles, and overall conformation of these molecules. For example, the structural analysis of N-(3-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide monohydrate demonstrates the planarity and intramolecular hydrogen bonding within the molecule, which are vital for its stability and reactivity (Wen et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of quinoline derivatives encompasses a broad spectrum of reactions, including nucleophilic substitutions, electrophilic additions, and cyclization reactions. These reactions are essential for modifying the chemical structure to enhance biological activity or alter physical and chemical properties. The synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides illustrates the chemoselective reactions employed to generate compounds with potential biological activities (El Rayes et al., 2022).
特性
IUPAC Name |
2-(4,8-dimethylquinolin-2-yl)sulfanyl-N-(2-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-13-7-4-5-10-17(13)21-18(23)12-24-19-11-15(3)16-9-6-8-14(2)20(16)22-19/h4-11H,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECRETLDCCETMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)SCC(=O)NC3=CC=CC=C3C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5662069.png)
![2-({4-[4-ethyl-5-(1H-imidazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5662074.png)




![2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide](/img/structure/B5662119.png)

![N-cyclopentyl-3-{[(2-pyridin-2-ylethyl)amino]sulfonyl}benzamide](/img/structure/B5662139.png)

![N-(4-fluorophenyl)-5-methyl-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5662149.png)
![5-[(3,3-diphenylpiperidin-1-yl)carbonyl]pyridin-2-amine](/img/structure/B5662157.png)
![3-{[(1-ethyl-5-oxopyrrolidin-3-yl)amino]sulfonyl}-N-(2-methoxyethyl)-N-methylbenzamide](/img/structure/B5662164.png)
![3,5-dichloro-N-[(3-ethyl-5-isoxazolyl)methyl]-N,4-dimethylbenzamide](/img/structure/B5662179.png)